molecular formula C10H15N B1355569 2,6-Diethylaniline-15N CAS No. 287488-24-8

2,6-Diethylaniline-15N

Cat. No. B1355569
M. Wt: 150.23 g/mol
InChI Key: FOYHNROGBXVLLX-KHWBWMQUSA-N
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Description

2,6-Diethylaniline (DEA) is a derivative of aniline where two ethyl groups are substituted at the 2 and 6 positions of the benzene ring. The presence of these alkyl groups influences the electronic properties and reactivity of the molecule.

Synthesis Analysis

The synthesis of derivatives of 2,6-diethylaniline has been explored in various studies. For instance, the synthesis of 4-dimethylmethoxysilyl-2,6-diethylaniline from 2,6-diethylaniline is described, indicating that alkyl-substituted anilines can be further modified to introduce additional functional groups, which can be useful in various chemical applications .

Molecular Structure Analysis

The molecular structure of DEA has been investigated using quantum chemical calculations. It has been found that DEA is not planar, with the amino group exhibiting a somewhat sp3 hybridization-like character . This non-planarity can affect the molecule's interactions with other chemical species.

Chemical Reactions Analysis

DEA forms charge-transfer complexes with iodine, a typical sigma-acceptor. The stoichiometry of these complexes has been established to be 1:1, and their formation constants and spectral characteristics have been studied in different solvents . This indicates that DEA can participate in electron donor-acceptor interactions, which is a fundamental aspect of its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of DEA have been elucidated through spectroscopic studies and computational methods. The electronic absorption spectra of DEA in different solvents have been measured, and the spectral data suggest that solvent polarity affects the molecular interactions involving DEA . Additionally, the conformational analysis of alkyl-substituted anilines, including DEA, has been performed using NMR chemical shifts, providing insights into the molecular conformations and the influence of substituents on these conformations .

The synthesis and characterization of a new organic-inorganic compound involving DEA, Tetrakis(2,6-diethylanilinium) decabromodibismuthate(III) hexahydrate, have been reported. This compound features discrete dinuclear anions, cations, and water molecules, with the crystal packing being governed by hydrogen bonds and π-π interactions . This study showcases the potential of DEA in forming complex structures with metal ions, which could be relevant in materials science.

Scientific Research Applications

Environmental Analysis

2,6-Diethylaniline has been utilized in environmental studies, particularly in the analysis of pesticide wastewater. A method was established to extract and determine 2,6-diethylaniline from industrial wastewater using gas chromatography, highlighting its importance in environmental monitoring (Xiong Xiao-mei, 2008).

Material Science

In material science, 2,6-diethylaniline is used in the study of plasma polymerized thin films. It has been deposited as plasma polymerized 2,6-diethylaniline (PPDEA) thin films, with research focusing on their morphological, structural, and optical properties, and their stability to heat treatment and aging (R. Matin & A. H. Bhuiyan, 2012).

Chemical Analysis and Conformational Studies

The compound is significant in the field of chemical analysis, particularly in NMR spectroscopy. Research includes the use of MM/QM calculations of 13C and 15N chemical shifts for the conformational analysis of alkyl substituted anilines, providing insights into molecular conformations (R. J. Abraham & M. A. Cooper, 2020).

Industrial Applications

2,6-Diethylaniline is used in industrial applications, such as the synthesis of intermediates for herbicides. Its role as a key ingredient in producing high-grade intermediates for N-alphahaloalkylanilide herbicides underlines its industrial significance (Zhou Yu-han, 2004).

Analytical Chemistry

It plays a role in analytical chemistry, evidenced by studies like the determination of serum levels of 2,6 diethylaniline in laboratory animals treated with Alachlor, which helps in assessing the environmental risk of Alachlor use (R. Galati et al., 1998).

properties

IUPAC Name

2,6-diethyl(15N)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3/i11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYHNROGBXVLLX-KHWBWMQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494399
Record name 2,6-Diethyl(~15~N)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethylaniline-15N

CAS RN

287488-24-8
Record name 2,6-Diethyl(~15~N)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287488-24-8
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